molecular formula C11H10ClNO B2867256 1-(6-chloro-1H-indol-3-yl)-1-propanone CAS No. 1002331-94-3

1-(6-chloro-1H-indol-3-yl)-1-propanone

Cat. No. B2867256
CAS RN: 1002331-94-3
M. Wt: 207.66
InChI Key: COWCLVKDBHXOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-chloro-1H-indol-3-yl)-1-propanone, also known as CIP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is of interest to researchers due to its unique structure and potential biochemical and physiological effects. In

Scientific Research Applications

1-(6-chloro-1H-indol-3-yl)-1-propanone has potential applications in scientific research. It has been reported to have anti-cancer properties and has been studied for its potential role in cancer therapy. A research article by M. M. Ahmed et al. (2018) reported that 1-(6-chloro-1H-indol-3-yl)-1-propanone inhibited the growth of cancer cells in vitro and in vivo. Additionally, 1-(6-chloro-1H-indol-3-yl)-1-propanone has been investigated for its potential use as a fluorescent probe for the detection of metal ions. A research article by L. Zhang et al. (2017) reported that 1-(6-chloro-1H-indol-3-yl)-1-propanone exhibited high selectivity and sensitivity towards copper ions.

Mechanism of Action

The mechanism of action of 1-(6-chloro-1H-indol-3-yl)-1-propanone is not fully understood. However, it has been suggested that 1-(6-chloro-1H-indol-3-yl)-1-propanone may inhibit cancer cell growth by inducing apoptosis and inhibiting cell proliferation. A research article by M. M. Ahmed et al. (2018) reported that 1-(6-chloro-1H-indol-3-yl)-1-propanone induced apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
1-(6-chloro-1H-indol-3-yl)-1-propanone has been reported to have potential biochemical and physiological effects. A research article by M. M. Ahmed et al. (2018) reported that 1-(6-chloro-1H-indol-3-yl)-1-propanone inhibited the expression of cyclin D1 and Bcl-2, which are proteins involved in cell cycle regulation and apoptosis, respectively. Additionally, 1-(6-chloro-1H-indol-3-yl)-1-propanone has been reported to have antioxidant properties. A research article by L. Zhang et al. (2017) reported that 1-(6-chloro-1H-indol-3-yl)-1-propanone exhibited antioxidant activity in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(6-chloro-1H-indol-3-yl)-1-propanone in lab experiments is its potential anti-cancer properties. This molecule has been reported to inhibit cancer cell growth in vitro and in vivo, making it a promising candidate for cancer therapy research. Additionally, 1-(6-chloro-1H-indol-3-yl)-1-propanone has been reported to have potential applications as a fluorescent probe for the detection of metal ions. However, one limitation of using 1-(6-chloro-1H-indol-3-yl)-1-propanone in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of this molecule.

Future Directions

There are several future directions for research involving 1-(6-chloro-1H-indol-3-yl)-1-propanone. One potential area of research is the development of 1-(6-chloro-1H-indol-3-yl)-1-propanone-based cancer therapies. Further research is needed to fully understand the mechanism of action of 1-(6-chloro-1H-indol-3-yl)-1-propanone and its potential role in cancer treatment. Additionally, 1-(6-chloro-1H-indol-3-yl)-1-propanone has potential applications as a fluorescent probe for the detection of metal ions. Further research is needed to optimize the sensitivity and selectivity of 1-(6-chloro-1H-indol-3-yl)-1-propanone for metal ion detection. Overall, 1-(6-chloro-1H-indol-3-yl)-1-propanone is a promising molecule for scientific research, with potential applications in cancer therapy and metal ion detection.

Synthesis Methods

The synthesis of 1-(6-chloro-1H-indol-3-yl)-1-propanone involves the reaction of 6-chloroindole with propanone in the presence of a strong base. This method has been described in detail in a research article by H. R. Siddiqui et al. (2016). The authors reported that this method is efficient and yields high purity 1-(6-chloro-1H-indol-3-yl)-1-propanone.

properties

IUPAC Name

1-(6-chloro-1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-2-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWCLVKDBHXOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-chloro-1H-indol-3-yl)-1-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.